Mavelertinib
説明
Mavelertinib, also known as PF-06747775, is a specific inhibitor of EGFR T790M . It causes cell death in EGFR T790M-positive tumor cells, while sparing wild-type EGFR . It is under investigation in clinical trials for patients with NSCLC EGFR Mutations (Del 19 or L858R +/- T790M) .
Chemical Reactions Analysis
Mavelertinib was identified as a potent inhibitor of G. lamblia growth and proliferation . It has in vitro efficacy against metronidazole-resistant 713-M3 strains . Other EGFR-TKIs screened in follow-up assays exhibited insignificant inhibition of G. lamblia at 5 μM, suggesting that the primary molecular target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase .科学的研究の応用
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Mavelertinib is being studied as a potential treatment for NSCLC. It is one of several third-generation compounds being developed to overcome therapeutic resistance in lung cancer . These compounds, including Mavelertinib, are designed to target EGFR-activating mutations, which are observed in approximately 15% to 20% of patients with NSCLC .
Results or Outcomes
Overcoming EGFR TKI-Resistance in Lung Cancer
Specific Scientific Field
This application is also in the field of Oncology , specifically overcoming resistance to EGFR Tyrosine Kinase Inhibitors (TKIs) in lung cancer .
Summary of the Application
Mavelertinib is being studied as a potential solution to overcome resistance to first- or second-generation EGFR-TKIs. MET gene amplification is known as an important resistance mechanism to these EGFR-TKIs .
Results or Outcomes
Treatment of Giardiasis
Specific Scientific Field
This application falls under the field of Parasitology , specifically the treatment of Giardiasis .
Summary of the Application
Mavelertinib has shown potential as a new therapeutic for giardiasis, with in vitro efficacy against metronidazole-resistant strains .
Results or Outcomes
Combination Therapy for Advanced EGFR NSCLC
Specific Scientific Field
This application is in the field of Oncology , specifically for the treatment of advanced EGFR NSCLC .
Summary of the Application
Mavelertinib is being studied as part of a combination therapy for advanced EGFR NSCLC. This is based on the understanding that single-agent osimertinib is the standard of care for the first-line treatment of advanced EGFR NSCLC .
Results or Outcomes
Treatment of MET Amplification in NSCLC
Specific Scientific Field
This application is also in the field of Oncology , specifically for the treatment of MET amplification in NSCLC .
Summary of the Application
Mavelertinib is being studied as a potential solution to overcome resistance to first- or second-generation EGFR-TKIs. MET gene amplification is known as an important resistance mechanism to these EGFR-TKIs .
Results or Outcomes
特性
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavelertinib | |
CAS RN |
1776112-90-3 | |
Record name | Mavelertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavelertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVELERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。